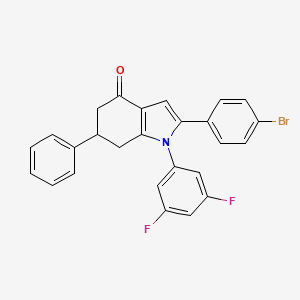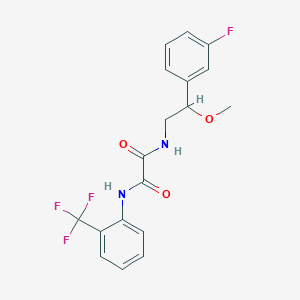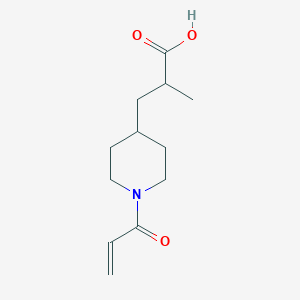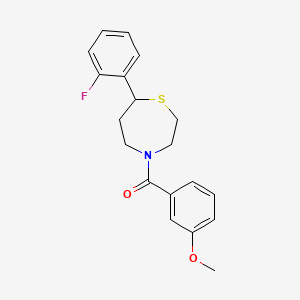![molecular formula C10H16N4OS B2898574 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide CAS No. 932998-19-1](/img/structure/B2898574.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives are known for their promising anticancer properties . The compound has a molecular formula of C8H12N4OS and an average mass of 212.272 Da .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis of these compounds involves the modification of the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis
The molecular structure of “N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide” is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación
Anticancer Activity
The triazolothiadiazine derivatives have shown promise in anticancer research. They exhibit cytotoxic activity against various cancer cell lines, including breast cancer . The structure–activity relationship of these compounds is crucial for drug design and development, aiming to target specific cancer types with high efficacy.
Antimicrobial Activity
These derivatives also possess significant antimicrobial properties. They have been identified as potential therapeutic candidates against urease-positive microorganisms, which are often resistant to conventional antibiotics . This application is particularly important in the fight against antibiotic-resistant bacterial strains.
Analgesic and Anti-inflammatory Activity
The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives make them potential candidates for the development of new pain relief and anti-inflammatory drugs . Their ability to inhibit enzymes related to inflammation and pain can be harnessed to treat various conditions associated with these symptoms.
Antioxidant Properties
Oxidative stress is a common pathway leading to numerous diseases. Triazolothiadiazine derivatives have shown antioxidant properties, which could be beneficial in preventing or treating diseases caused by oxidative damage .
Antiviral Applications
The antiviral activity of these compounds, especially against HIV, is another significant area of application. Their ability to inhibit key viral enzymes can lead to the development of new antiviral drugs .
Enzyme Inhibition
These derivatives are potent enzyme inhibitors, targeting a range of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This broad spectrum of inhibition can lead to the development of drugs for various diseases, including glaucoma, Alzheimer’s disease, obesity, and hormone-related cancers.
Antitubercular Agents
Given the global health challenge posed by tuberculosis, the antitubercular activity of triazolothiadiazine derivatives represents a vital research application. They offer a potential pathway for developing new treatments against tuberculosis .
In Silico Pharmacokinetic and Molecular Modeling Studies
Finally, these compounds are used in in silico studies to predict pharmacokinetic properties and perform molecular modeling . This application is essential in the early stages of drug development, allowing for the prediction of drug behavior and interactions within the body.
Mecanismo De Acción
Target of Action
The compound, also known as N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Similar compounds have been found to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Mode of Action
Similar compounds have shown to inhibit cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51) . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to the inhibition of the enzyme, affecting the synthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical Pathways
Similar compounds have shown to affect the ergosterol biosynthesis pathway by inhibiting the enzyme cyp51 . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Similar compounds have shown to have good pharmacokinetic properties . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs . This strategy can critically influence pharmacodynamic and pharmacokinetic properties, reinforce drug-receptor interactions, aid absorption and translocation across lipid bilayers, and induce conformational changes to block metabolism .
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-3-7(4-2)8(15)11-9-12-13-10-14(9)5-6-16-10/h7H,3-6H2,1-2H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFORFWUHVOYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C2N1CCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2898494.png)


![(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2898498.png)


![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)

![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2898505.png)

![1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2898509.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B2898510.png)
![N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898514.png)